N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolone core (5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl) linked via a sulfanyl-acetamide bridge to a substituted pyrimidine moiety (4-methyl-6-(trifluoromethyl)pyrimidin-2-yl). The thiazolone ring contributes hydrogen-bonding capabilities due to its oxo group, while the pyrimidine ring’s trifluoromethyl group enhances lipophilicity and metabolic stability.
Synthetic routes for analogous compounds involve nucleophilic substitution reactions between heterocyclic amines and sulfanyl-acetamide intermediates under refluxing conditions (e.g., methanol/hydrazine or ethanol/CS₂/KOH systems) . Crystallographic tools like SHELX and ORTEP-3, widely used for small-molecule structural validation, could aid in confirming its three-dimensional configuration .
Properties
IUPAC Name |
N-(5-methyl-4-oxo-1,3-thiazol-2-yl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S2/c1-5-3-7(12(13,14)15)17-10(16-5)22-4-8(20)18-11-19-9(21)6(2)23-11/h3,6H,4H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNLRNLGBOGFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N=C(S1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Thiazole/Thiadiazole Acetamides
| Compound Name | Structural Features | Key Functional Groups | Hypothesized Properties |
|---|---|---|---|
| N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide | Thiazolone + pyrimidine + CF₃ | Oxo, sulfanyl, trifluoromethyl | High lipophilicity, enzyme inhibition |
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Thiadiazole core | Acetamide | Moderate solubility, low steric hindrance |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole + mercapto | Mercapto, acetamide | Reactive, metal-binding capability |
Pyrimidine- and Triazole-Based Agrochemicals
The target compound’s pyrimidine moiety aligns with pesticidal agents like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (). Key distinctions include:
Table 2: Agrochemical Analogs
| Compound Name | Core Structure | Functional Groups | Application | Advantages |
|---|---|---|---|---|
| Target Compound | Thiazolone + pyrimidine | CF₃, sulfanyl | Potential herbicide | Metabolic stability, lipophilicity |
| Flumetsulam | Triazolopyrimidine | Sulfonamide, difluorophenyl | Herbicide | Strong enzyme inhibition |
| Oxadixyl | Oxazolidinyl + acetamide | Methoxy, dimethylphenyl | Fungicide | Soil persistence |
Physicochemical and Stability Profiles
highlights stringent specifications for acetamide analogs, such as water content (<0.5%) and storage in tight containers at room temperature. The target compound’s trifluoromethyl group likely reduces hygroscopicity compared to non-fluorinated analogs, enhancing shelf-life stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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